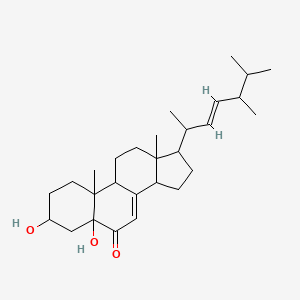

3,5-Dihydroxyergosta-7,22-dien-6-one

Description

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+ |

InChI Key |

KAIVGEVOBNIWLR-BQYQJAHWSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one in Fungi: A Technical Guide for a Novel Pathway

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,5-dihydroxyergosta-7,22-dien-6-one, an oxygenated ergostane-type steroid found in various fungal species. While the complete enzymatic cascade for this specific molecule is an active area of research, this document synthesizes current knowledge of fungal steroid metabolism to propose a scientifically grounded pathway. We will delve into the well-established ergosterol biosynthesis pathway, which furnishes the necessary precursors, and then explore the subsequent oxidative modifications likely catalyzed by fungal cytochrome P450 monooxygenases and other oxidoreductases. This guide is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism and the discovery of novel bioactive compounds.

Introduction: The Significance of Fungal Ergosterol Derivatives

Fungi are prolific producers of a vast array of secondary metabolites, including a diverse class of steroids derived from the primary fungal sterol, ergosterol. These ergostane-type steroids often possess significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties, making them attractive candidates for drug discovery and development.[1][2] One such molecule is 3,5-dihydroxyergosta-7,22-dien-6-one, which has been isolated from fungi such as Aspergillus ochraceus, Grifola frondosa, and Ganoderma lucidum.[3][4] Understanding the biosynthesis of this and similar molecules is crucial for harnessing their therapeutic potential, potentially through synthetic biology approaches to enhance production or generate novel analogs.

Ergosterol itself is a vital component of fungal cell membranes, analogous to cholesterol in animals, and its biosynthetic pathway is a well-established target for antifungal drugs.[5] The structural modifications that convert ergosterol and its precursors into a plethora of other steroids are primarily oxidative reactions, often mediated by a versatile class of enzymes known as cytochrome P450s (CYPs).[6][7][8] This guide will first provide a detailed overview of the core ergosterol biosynthesis pathway before postulating the specific enzymatic steps that lead to the formation of 3,5-dihydroxyergosta-7,22-dien-6-one.

The Foundation: The Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi.[7][9] It can be broadly divided into three main stages: the mevalonate pathway, the synthesis of squalene, and the late pathway leading to ergosterol. The enzymes involved in this pathway are primarily located in the endoplasmic reticulum.[10]

From Acetyl-CoA to Squalene

The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate, a key rate-limiting step. A series of phosphorylation and decarboxylation reactions convert mevalonate into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then sequentially condensed to form the 15-carbon farnesyl pyrophosphate (FPP). Finally, two molecules of FPP are joined head-to-head and then reduced by the enzyme squalene synthase (Erg9) to form the 30-carbon linear hydrocarbon, squalene.

The Late Pathway: Cyclization and Modification of Squalene

The late pathway of ergosterol biosynthesis involves the cyclization of squalene and a series of subsequent modifications to the sterol core and side chain.

-

Epoxidation and Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (Erg1). This is followed by a cyclization reaction catalyzed by lanosterol synthase (Erg7) to produce the first sterol, lanosterol.

-

Demethylation, Desaturation, and Isomerization: Lanosterol then undergoes a series of enzymatic modifications, including demethylations at C4 and C14, desaturations, and isomerizations. Key enzymes in this part of the pathway include:

-

Lanosterol 14α-demethylase (Erg11/CYP51): A critical cytochrome P450 enzyme that is the target of azole antifungals.[11][12][13]

-

Sterol C-14 reductase (Erg24)

-

C-4 methyl sterol oxidase (Erg25)

-

Sterol C-4 decarboxylase (Erg26)

-

3-keto steroid reductase (Erg27)

-

C-8 sterol isomerase (Erg2)

-

C-5 sterol desaturase (Erg3)

-

C-22 sterol desaturase (Erg5)

-

C-24 sterol methyltransferase (Erg6)

-

C-24(28) sterol reductase (Erg4)

-

The precise order of these late-stage reactions can vary between different fungal species.[14] However, the culmination of this pathway is the production of ergosterol (ergosta-5,7,22-trien-3β-ol).

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Proposed Biosynthetic Pathway of 3,5-Dihydroxyergosta-7,22-dien-6-one

Based on the structure of 3,5-dihydroxyergosta-7,22-dien-6-one, it is hypothesized to be synthesized from a late-stage precursor in the ergosterol pathway, likely ergosta-7,22-dien-3β-ol. The formation of the final product would require a series of oxidative modifications.

The Likely Precursor: Ergosta-7,22-dien-3β-ol

Ergosta-7,22-dien-3β-ol is a known intermediate in the biosynthesis of ergosterol in some fungi and has been isolated from various fungal species. Its structure contains the characteristic Δ7 and Δ22 double bonds found in the final product.

Proposed Enzymatic Conversions

The conversion of ergosta-7,22-dien-3β-ol to 3,5-dihydroxyergosta-7,22-dien-6-one is proposed to occur through the following steps:

-

5α-Hydroxylation: The first step is likely the introduction of a hydroxyl group at the C-5 position of the sterol ring. This reaction is characteristic of a steroid 5α-hydroxylase , which is often a cytochrome P450 monooxygenase . Fungi are known to possess a vast and diverse array of CYPs that can hydroxylate various positions on the steroid nucleus.[7][8]

-

Oxidation at C-6: The subsequent step is the oxidation of the C-6 position to a ketone. This could potentially proceed through a C-6 hydroxylated intermediate, which is then oxidized by a dehydrogenase . Alternatively, a single enzyme could catalyze a multi-step oxidation. Fungi possess a range of hydroxysteroid dehydrogenases capable of such transformations.[15]

Caption: Proposed enzymatic steps for the conversion of a precursor to the final product.

Key Enzyme Classes and Their Significance

Fungal Cytochrome P450 Monooxygenases

Fungal CYPs are a superfamily of heme-containing enzymes that play crucial roles in a wide range of metabolic processes, including primary and secondary metabolism, and detoxification.[8] They are particularly important in the structural diversification of terpenoids and steroids. The involvement of a CYP in the proposed 5α-hydroxylation step is highly probable, given their known ability to catalyze regio- and stereospecific hydroxylations of complex molecules.[7][14]

Fungal Oxidoreductases

This broad class of enzymes, which includes various dehydrogenases, is responsible for catalyzing oxidation-reduction reactions. In steroid metabolism, hydroxysteroid dehydrogenases (HSDs) are key players in the interconversion of hydroxyl and keto groups at specific positions on the steroid nucleus.[15] A 6-hydroxysteroid dehydrogenase is the likely candidate for the final oxidation step in the proposed pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Protocol for Fungal Culture and Metabolite Extraction

-

Fungal Culture: Grow the fungus of interest (e.g., Aspergillus ochraceus) in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

-

Mycelial Harvest: After a suitable incubation period, harvest the mycelia by filtration.

-

Metabolite Extraction: Lyophilize the mycelia and then extract the metabolites using an organic solvent such as methanol or ethyl acetate.

-

Fractionation: Concentrate the crude extract and fractionate it using techniques like column chromatography to isolate compounds of interest.

Protocol for Isotopic Labeling Studies

-

Precursor Feeding: Introduce a labeled precursor (e.g., ¹³C-labeled acetate or a late-stage ergosterol intermediate) into the fungal culture.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract and purify the sterol fraction.

-

NMR and Mass Spectrometry: Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation of the isotopic label, which can confirm the precursor-product relationship.

Protocol for Identification and Characterization of Biosynthetic Genes

-

Genome Mining: Analyze the genome of the producing fungus for genes encoding putative cytochrome P450s and oxidoreductases. These genes may be located in biosynthetic gene clusters.

-

Gene Knockout/Silencing: Create mutant strains in which candidate genes are deleted or silenced.

-

Metabolite Profiling: Compare the metabolite profiles of the mutant and wild-type strains. The absence of the target compound and the accumulation of a precursor in the mutant would provide strong evidence for the function of the knocked-out gene.

-

Heterologous Expression and Enzyme Assays: Express the candidate genes in a suitable host (e.g., Saccharomyces cerevisiae or Escherichia coli). Purify the recombinant enzymes and perform in vitro assays with the proposed substrate to confirm their catalytic activity.

Data Presentation

The following table summarizes the known ergostane-type steroids isolated from fungi relevant to this guide, highlighting the structural diversity that arises from the modification of the basic ergosterol scaffold.

| Compound Name | Fungal Source | Key Structural Features | Reference |

| Ergosterol | Ganoderma lucidum, Grifola frondosa | Δ5,7,22-triene, 3β-OH | [11] |

| Ergosterol peroxide | Ganoderma lucidum | 5α,8α-epidioxy, Δ6,22-diene, 3β-OH | [16] |

| 3β,5α,9α-trihydroxy-ergosta-7,22-dien-6-one | Aspergillus sp. | Δ7,22-diene, 3β,5α,9α-tri-OH, 6-keto | [2] |

| 3,5-Dihydroxyergosta-7,22-dien-6-one | Aspergillus ochraceus, Grifola frondosa | Δ7,22-diene, 3β,5α-di-OH, 6-keto | [3] |

| (22E, 24R)-ergosta-7, 9(11), 22-triene-3β, 5α, 6β-triol | Grifola frondosa | Δ7,9(11),22-triene, 3β,5α,6β-tri-OH | [13] |

Conclusion and Future Perspectives

The biosynthesis of 3,5-dihydroxyergosta-7,22-dien-6-one in fungi represents a fascinating example of the oxidative diversification of the ergosterol pathway. While the precise enzymatic machinery remains to be fully elucidated, the proposed pathway involving a steroid 5α-hydroxylase (likely a cytochrome P450) and a 6-hydroxysteroid dehydrogenase provides a solid framework for future research. The experimental approaches outlined in this guide offer a roadmap for identifying and characterizing the responsible genes and enzymes. A deeper understanding of this and similar pathways will not only expand our knowledge of fungal secondary metabolism but also open up new avenues for the biotechnological production of valuable steroidal compounds for pharmaceutical applications.

References

-

A. Yoshinari, K. A. A. T. T. (2021). Cytochrome P450 of fungi: primary target for azole antifungal agents. PubMed. [Link]

-

El-Mekkawy, S., et al. (1998). Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research. SciELO México. [Link]

-

Chen, Y., et al. (2022). Identification of a fungal cytochrome P450 with steroid two-step ordered selective hydroxylation characteristics in Colletotrichum lini. PubMed. [Link]

-

Warrilow, A. G. S., et al. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

-

Yaoita, Y., et al. (1997). Sterol Constituents from the Fruit Bodies of Grifola frondosa (FR.) S. F. Gray. J-Stage. [Link]

-

Li, Y., et al. (2019). Distinct Regioselectivity of Fungal P450 Enzymes for Steroidal Hydroxylation. Applied and Environmental Microbiology. [Link]

-

Poli, A., et al. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Semantic Scholar. [Link]

-

Shin, J.-H., et al. (2013). Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum. The Plant Pathology Journal. [Link]

-

Ryu, H. S., et al. (2020). Ergosterol Peroxide from the Medicinal Mushroom Ganoderma lucidum Inhibits Differentiation and Lipid Accumulation of 3T3-L1 Adipocytes. MDPI. [Link]

-

Wang, Y., et al. (2024). Antibacterial oxygenated ergostane-type steroids produced by the marine sponge-derived fungus Aspergillus sp. PubMed. [Link]

-

Kikuchi, T., et al. (2017). Ergostane-Type Sterols from King Trumpet Mushroom (Pleurotus eryngii) and Their Inhibitory Effects on Aromatase. PMC. [Link]

-

B. Nagy, L. K.-O., et al. (2023). Ganoderma adspersum (Ganodermataceae): Investigation of Its Secondary Metabolites and the Antioxidant, Antimicrobial, and Cytotoxic Potential of Its Extracts. MDPI. [Link]

-

Wikipedia contributors. (2024). Ergosterol. Wikipedia. [Link]

-

López-García, B., et al. (2018). The Multifunctional Fungal Ergosterol. PMC. [Link]

-

(2025). (PDF) Ergostane-type steroids from mushrooms of Pleurotus genus. ResearchGate. [Link]

-

Kobayashi, T., et al. (2019). Grifola frondosa extract and ergosterol reduce allergic reactions in an allergy mouse model by suppressing the degranulation of mast cells. PubMed. [Link]

-

(2021). Cytotoxic ergostane-type steroids from Ganoderma lingzhi. ResearchGate. [Link]

-

(2025). Growth Characteristics and Ergosterol Content of Grifola frondosa in Various Solid-state Substrates. ResearchGate. [Link]

-

Chen, C., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology. [Link]

-

El-Hawary, S. S., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. MDPI. [Link]

-

Kristan, K., & Rizner, T. L. (2012). Steroid-transforming enzymes in fungi. PubMed. [Link]

-

(2026). Ergostane steroids from Aspergillus sp. M904 in Vietnam. ResearchGate. [Link]

-

(2024). Ergosterol biosynthetic pathway. The box on the left diagrams the... ResearchGate. [Link]

-

PubChem. (n.d.). (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one. PubChem. [Link]

-

PubChem. (n.d.). Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One. PubChem. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one | C28H44O3 | CID 15340727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One | C28H44O4 | CID 21772319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Metabolites from Aspergillus ochraceus with Antioxidative Activity and Neuroprotective Potential on H2O2 Insult SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a fungal cytochrome P450 with steroid two-step ordered selective hydroxylation characteristics in Colletotrichum lini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic ergostane-type steroids from Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. Sterol Constituents from the Fruit Bodies of Grifola frondosa (FR.) S. F. Gray [jstage.jst.go.jp]

- 14. Distinct Regioselectivity of Fungal P450 Enzymes for Steroidal Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Steroid-transforming enzymes in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Fungal P450 Enzyme from Fusarium graminearum with Unique 12β-Steroid Hydroxylation Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Ergostane-Type Triterpenoids: A Technical Guide for Drug Discovery

Abstract

Ergostane-type triterpenoids, a class of tetracyclic triterpenoids predominantly found in medicinal fungi, have emerged as a compelling source of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of these natural products, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. We delve into the underlying molecular mechanisms, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of ergostane-type triterpenoids.

Introduction: The Rising Prominence of Ergostane-Type Triterpenoids

Ergostane-type triterpenoids are a class of natural compounds characterized by a four-ring steroid-like nucleus.[1] For centuries, fungi containing these compounds, such as Ganoderma lucidum (Reishi) and Antrodia cinnamomea, have been integral to traditional medicine, particularly in Asia, for treating a wide array of ailments, including cancer, inflammation, and infections.[2][3] Modern scientific investigation has begun to validate these traditional uses, revealing a rich and diverse pharmacology associated with this class of molecules. Their unique chemical structures and potent biological activities have positioned them as promising candidates for the development of new drugs.

This guide will explore the key pharmacological properties of ergostane-type triterpenoids, providing the foundational knowledge and practical methodologies required for their systematic investigation.

Anticancer Properties: Targeting the Hallmarks of Malignancy

Ergostane-type triterpenoids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their multifaceted mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which ergostane triterpenoids exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. For instance, some ergostane derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.

2.1.2. Cell Cycle Arrest: Another crucial anticancer mechanism is the ability of these compounds to halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells. Ergostane triterpenoids can induce cell cycle arrest at various phases, most commonly at the G1/S or G2/M transitions. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), the master regulators of the cell cycle.

2.1.3. Inhibition of Key Signaling Pathways: The anticancer activity of ergostane triterpenoids is also attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer. The STAT3 signaling pathway , which plays a pivotal role in tumor cell proliferation, survival, and metastasis, is a key target.[6] Some ergostane compounds have been shown to inhibit the phosphorylation of STAT3, preventing its activation and downstream signaling.[6]

Caption: Key anticancer mechanisms of ergostane-type triterpenoids.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of ergostane-type triterpenoids are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Antrodia cinnamomea Ethanol Extract (ACEE) | Lewis Lung Carcinoma (LLC) | Dose-dependent cytotoxicity observed | [6] |

| Ethanolic Extract of Antrodia cinnamomea (EAC) | Huh-7 (Hepatocellular Carcinoma) | 245.40 ± 2.45 | [2][7] |

| HepG2 (Hepatocellular Carcinoma) | 51.93 ± 2.18 | [2][7] | |

| Ethanolic Extract of A. cinnamomea co-cultured with Ginger (EACG) | Huh-7 (Hepatocellular Carcinoma) | 50.33 ± 3.66 | [7] |

| HepG2 (Hepatocellular Carcinoma) | 8.35 ± 0.97 | [7] | |

| Ganoderma lucidum Extract | MDA-MB-231 (Breast Cancer) | 25.38 | [4] |

| SW 620 (Colon Cancer) | 47.90 | [4] | |

| Lanostane Triterpenoid from G. luteomarginatum (Compound 1) | K562 (Leukemia) | 8.59 | [5] |

| Lanostane Triterpenoid from G. luteomarginatum (Compound 13) | K562 (Leukemia) | 6.64 | [5] |

| Lanostane Triterpenoid from G. luteomarginatum (Compound 18) | K562 (Leukemia) | 8.82 | [5] |

| Ergostane Steroid from G. luteomarginatum (Compound 34) | K562, BEL-7402, SGC-7901 | General cytotoxicity observed | [5] |

| Triterpenoid from G. lucidum | HL-60 (Leukemia) | 25.98 | [8] |

| CA46 (Burkitt's Lymphoma) | 20.42 | [8] | |

| New Triterpene from G. lucidum | A549 (Lung Cancer) | 15.38 ± 0.34 µM | [9] |

| HepG2 (Hepatocellular Carcinoma) | 18.61 ± 0.55 µM | [9] | |

| Ergosterol | Hep2 (Laryngeal Carcinoma) | 40 µM/mL | [10] |

| 3α,12β,15α-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid | PC-3 (Prostate Cancer) | 11.5 µM | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ergostane-type triterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined using a dose-response curve.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Ergostane-type triterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Mechanisms of Anti-inflammatory Action

3.1.1. Inhibition of Pro-inflammatory Mediators: A central mechanism of the anti-inflammatory action of ergostane triterpenoids is the suppression of key pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[10][12] They also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10]

3.1.2. Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ergostane triterpenoids can inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.

Caption: Inhibition of the NF-κB signaling pathway by ergostane-type triterpenoids.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of ergostane-type triterpenoids is often assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, with results expressed as IC50 values.

| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| Stellasterol | RAW 264.7 | 15.1 | [10] |

| Ergosterdiacid A | N/A | 4.5 | [10] |

| 25R-antcin A | RAW 264.7 | 19.61 ± 0.8 | [12] |

| Versisponic acid D | RAW 264.7 | 17.16 ± 1.0 | [12] |

| Triterpenoid Glucoside (Heritiera B) | RAW 264.7 | 10.33 | [13] |

| Triterpenoid Glucoside (Heritiera A) | RAW 264.7 | 32.11 | [13] |

| Ursane-type triterpenoid | RAW 264.7 | 17.4 | [14] |

| Pomolic acid | RAW 264.7 | 26.2 | [14] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the ergostane-type triterpenoid for 1-2 hours.

-

LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Properties: A Natural Defense

Ergostane-type triterpenoids also exhibit a range of antimicrobial activities against various pathogenic bacteria and fungi.[15][16] This suggests their potential as a source for new antibiotics to combat the growing threat of antimicrobial resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many ergostane triterpenoids are still under investigation. However, it is believed that their lipophilic nature allows them to interact with and disrupt the cell membranes of microorganisms. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Some compounds may also interfere with essential cellular processes such as enzyme function or nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of ergostane-type triterpenoids is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Lanostane Triterpenoid 1 | Bacillus cereus | 32 | [15][16] |

| Lanostane Triterpenoid 2 | Bacillus cereus | 16 | [15][16] |

| Lanostane Triterpenoid 3 | Bacillus cereus | 32 | [15][16] |

| Lanostane Triterpenoid 4 | Bacillus cereus | 32 | [15][16] |

| Lanostane Triterpenoid 5 | Bacillus cereus | 128 | [15][16] |

| Ergostane Steroid 6 | Bacillus cereus | 64 | [15][16] |

| Ergosterol | Helicobacter pylori | 10-20 | [17] |

| Demethylincisterol A3 | Various pathogenic bacteria | 3.13 - 12.5 µM | [18][19] |

| Ursolic Acid | Methicillin-sensitive Staphylococcus aureus (MSSA) | Moderate activity | [20] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Prepare a series of twofold dilutions of the ergostane-type triterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Pharmacokinetics and Bioavailability: From Bench to Bedside

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of ergostane-type triterpenoids is crucial for their development as therapeutic agents.

Pharmacokinetic studies on ergosterol, a parent compound, in rats have shown a half-life of approximately 5.9 hours and a time to maximum concentration of about 8 hours after oral administration.[17][21] However, the bioavailability of many triterpenoids can be limited due to their poor water solubility.[18]

Studies on triterpenoids from Antrodia cinnamomea have shown that ergostanes are generally absorbed and eliminated rapidly, while lanostanes tend to have a longer plasma residence time at lower concentrations.[22] Low-polarity ergostanes undergo metabolism through hydrogenation or hydroxylation, whereas high-polarity ergostanes are more metabolically stable.[22]

Efforts to improve the bioavailability of these compounds include the use of encapsulation techniques and the synthesis of more soluble derivatives.[18][23]

Conclusion and Future Directions

Ergostane-type triterpenoids represent a promising class of natural products with a broad spectrum of pharmacological activities. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their diverse mechanisms of action, make them attractive candidates for drug discovery and development.

Future research in this field should focus on:

-

Lead Optimization: Chemical modification of promising ergostane scaffolds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate their therapeutic potential and safety profiles.

-

Clinical Trials: Well-designed clinical trials to assess the efficacy and safety of the most promising candidates in humans.

The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapies for a range of human diseases.

References

-

Ríos, J. L., & Waterman, P. G. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(7), 2103. [Link]

-

Liu, X. T., Winkler, A. L., Schwan, W. R., Volk, T. J., Rott, M., & Monte, A. (2010). Antibacterial compounds from mushrooms II: lanostane triterpenoids and an ergostane steroid with activity against Bacillus cereus isolated from Fomitopsis pinicola. Planta medica, 76(5), 464–466. [Link]

-

Gao, Y., Tang, W., Gao, H., Chan, E., Lan, J., Li, X., & Zhou, S. (2023). Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms. Foods, 12(13), 2527. [Link]

-

Li, P., Deng, Y., Wei, X., & Xu, J. (2012). Triterpenoids from Ganoderma lucidum and their cytotoxic activities. Natural product research, 26(15), 1439–1443. [Link]

-

Shen, C. C., Kuo, Y. C., Huang, R. L., Lin, L. C., Don, M. J., Chang, T. T., & Chou, C. J. (2003). New ergostane and lanostane from Antrodia camphorata. Journal of the Chinese Chemical Society, 50(6), 1271-1276. [Link]

-

Omar, M., Abd-Alla, H. I., El-Sayed, A. M., & Shehata, A. M. (2018). Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways. Frontiers in pharmacology, 9, 799. [Link]

-

Soboń, K., Wleklik, K., Gąsecka, M., Mleczek, M., & Wszołek, M. (2022). Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds. Molecules, 27(16), 5334. [Link]

-

Chen, K. H., Lin, C. H., Chen, Y. C., & Feng, K. C. (2022). Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea. Foods, 11(13), 1831. [Link]

-

Tran, H. N., Nguyen, V. T., & Kim, J. A. (2015). Cytotoxic and anti-angiogenic effects of lanostane triterpenoids from Ganoderma lucidum. Phytochemistry letters, 12, 1-6. [Link]

-

Kennedy, E. M., P'Pool, S. J., Jiang, J., Sliva, D., & Minto, R. E. (2021). Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives. ACS omega, 6(44), 29467–29477. [Link]

-

Qiao, X., Wang, Q., Ji, S., Huang, Y., Liu, K. D., Zhang, Z. X., ... & Ye, M. (2015). Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea. Journal of pharmaceutical and biomedical analysis, 111, 266–276. [Link]

-

Ríos, J. L., & Waterman, P. G. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(7), 2103. [Link]

-

Liu, D. Z., Yang, P., & Jiang, W. X. (2021). A new anti-tumor cytotoxic triterpene from Ganoderma lucidum. Natural Product Research, 35(20), 3469-3474. [Link]

-

Qiao, X., Wang, Q., Ji, S., Huang, Y., Liu, K. D., Zhang, Z. X., ... & Ye, M. (2015). Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea. Journal of pharmaceutical and biomedical analysis, 111, 266–276. [Link]

-

Ríos, J. L., & Waterman, P. G. (2022). Structure and Biological Activity of Ergostane-Type Steroids from Fungi. Molecules, 27(7), 2103. [Link]

-

Liu, X. T., Winkler, A. L., Schwan, W. R., Volk, T. J., Rott, M., & Monte, A. (2010). Antibacterial compounds from mushrooms II: lanostane triterpenoids and an ergostane steroid with activity against Bacillus cereus isolated from Fomitopsis pinicola. Planta medica, 76(5), 464–466. [Link]

-

Omar, M., Abd-Alla, H. I., El-Sayed, A. M., & Shehata, A. M. (2018). Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways. Frontiers in pharmacology, 9, 799. [Link]

-

Zhang, D., Zhang, Y., & Liu, D. (2022). Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity. Molecules, 27(20), 7019. [Link]

-

Chen, Y. C., Chen, Y. H., & Pan, S. H. (2019). Antrodia cinnamomea induces anti-tumor activity by inhibiting the STAT3 signaling pathway in lung cancer cells. Scientific reports, 9(1), 5145. [Link]

-

Lo, T. C., Chen, C. Y., & Chen, F. A. (2017). Biotransformation of Ergostane Triterpenoid Antcin K from Antrodia cinnamomea by Soil-Isolated Psychrobacillus sp. AK 1817. Molecules, 22(10), 1698. [Link]

-

Sharma, A., Singh, G., & Kumar, S. (2017). In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains. Journal of basic and clinical physiology and pharmacology, 28(5), 453–460. [Link]

-

Li, Y., Li, X., & Zhang, Y. (2023). Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand. Molecules, 28(4), 1618. [Link]

-

Kennedy, E. M., P'Pool, S. J., Jiang, J., Sliva, D., & Minto, R. E. (2021). Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives. ACS omega, 6(44), 29467–29477. [Link]

-

Du, Y. C., Wu, T. Y., Chang, F. R., & Wu, Y. C. (2012). Chemical profiling of the cytotoxic triterpenoid-concentrating fraction and characterization of ergostane stereo-isomer ingredients from Antrodia camphorata. Journal of pharmaceutical and biomedical analysis, 58, 122–130. [Link]

-

Japan Science and Technology Agency. (n.d.). Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea. J-GLOBAL. Retrieved from [Link]

-

Geethangili, M., & Tzeng, Y. M. (2011). Review of pharmacological effects of Antrodia camphorata and its bioactive compounds. Evidence-based complementary and alternative medicine : eCAM, 2011, 212641. [Link]

-

Chen, Y., Zhang, Y., & Lv, P. (2025). Biological Functions and Synthesis of the Active Components in Antrodia camphorata. ACS Omega. [Link]

-

Chen, Y. C., Chen, C. H., & Lin, Y. C. (2021). Anti-inflammatory effects of triterpenes and steroid compounds isolated from the stem bark of Hiptage benghalensis. Journal of food and drug analysis, 29(4), 661–672. [Link]

-

Liu, D. Z. (2014). A review of ergostane and cucurbitane triterpenoids of mushroom origin. Natural product research, 28(14), 1099–1105. [Link]

-

Huang, C. Y., Yeh, C. T., & Lin, C. C. (2015). Antcin K, an Active Triterpenoid From the Fruiting Bodies of Basswood-Cultivated Antrodia Cinnamomea, Inhibits Metastasis via Suppression of Integrin-Mediated Adhesion, Migration, and Invasion in Human Hepatoma Cells. Journal of agricultural and food chemistry, 63(18), 4561–4569. [Link]

Sources

- 1. Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the antican… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Enhancing the Anticancer Activity of Antrodia cinnamomea in Hepatocellular Carcinoma Cells via Cocultivation With Ginger: The Impact on Cancer Cell Survival Pathways [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. tandf.figshare.com [tandf.figshare.com]

- 10. Structure and Biological Activity of Ergostane-Type Steroids from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Cytotoxic and anti-angiogenic effects of lanostane triterpenoids from Ganoderma lucidum [academia.edu]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial compounds from mushrooms II: lanostane triterpenoids and an ergostane steroid with activity against Bacillus cereus isolated from Fomitopsis pinicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Potential Beneficial Effects and Pharmacological Properties of Ergosterol, a Common Bioactive Compound in Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Significance of 3,5-dihydroxyergosta-7,22-dien-6-one in Mushrooms: A Technical Guide for Researchers

Introduction: Beyond Ergosterol - A World of Oxidized Derivatives

For decades, ergosterol has been recognized as the principal sterol in fungi, playing a crucial role in maintaining the integrity and fluidity of their cell membranes. However, the fungal kingdom's biochemical repertoire extends far beyond this primary sterol. A diverse array of oxidized ergosterol derivatives can be found in various mushroom species, each with unique chemical structures and, consequently, distinct biological activities. Among these, 3,5-dihydroxyergosta-7,22-dien-6-one, a C28 steroid, has emerged as a molecule of significant interest to researchers in natural product chemistry, pharmacology, and drug development.

This technical guide provides an in-depth exploration of the natural occurrence of 3,5-dihydroxyergosta-7,22-dien-6-one in mushrooms. It is designed to serve as a comprehensive resource for scientists, offering insights into its biosynthesis, a robust experimental workflow for its isolation and characterization, and an overview of its potential biological activities. The information presented herein is intended to facilitate further research and unlock the therapeutic potential of this fascinating fungal metabolite.

Natural Occurrence: A Survey of Fungal Sources

3,5-dihydroxyergosta-7,22-dien-6-one has been identified in a number of mushroom species, suggesting a potentially widespread, albeit not universal, distribution within the fungal kingdom. Its presence has been confirmed in both edible and medicinal mushrooms, highlighting its relevance to human health and traditional medicine. The table below summarizes the reported occurrences of this compound and a closely related derivative.

| Mushroom Species | Common Name | Family | Reported Ergosterol Derivative(s) | Reference(s) |

| Grifola frondosa | Maitake, Hen-of-the-woods | Meripilaceae | (22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one; (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one | [1][2] |

| Grifola gargal | - | Meripilaceae | (22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one | [1] |

| Lentinus edodes | Shiitake | Omphalotaceae | 3β,5α-dihydroxy-(22E)-ergosta-7,22-dien-6-one | |

| Aspergillus ochraceus | - | Aspergillaceae | (22E,24R)-3β,5α-dihydroxyergosta-7,22-dien-6-one | [1] |

| Agaricus blazei | Royal Sun Agaricus | Agaricaceae | (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one | [2] |

| Sarcodon scabrosus | - | Bankeraceae | (22E,24R)-3β,5α,9α-trihydroxyergosta-7,22-dien-6-one | [2] |

Biosynthesis: A Proposed Oxidative Pathway

The biosynthesis of 3,5-dihydroxyergosta-7,22-dien-6-one is believed to originate from the primary fungal sterol, ergosterol. While the precise enzymatic steps have not been fully elucidated, a plausible pathway can be inferred from the structures of the precursor and the final product. This proposed pathway involves a series of oxidation reactions.

The initial step is likely the oxidation of the ergosterol B-ring at the C-5 and C-7 positions. This could be followed by the introduction of a hydroxyl group at C-3 and a ketone at C-6, along with the hydroxylation at C-5. The diagram below illustrates this hypothetical biosynthetic conversion.

Caption: Proposed biosynthetic pathway of 3,5-dihydroxyergosta-7,22-dien-6-one from ergosterol.

Experimental Workflow: From Mushroom to Purified Compound

The isolation and purification of 3,5-dihydroxyergosta-7,22-dien-6-one from a fungal matrix requires a systematic approach that leverages the compound's polarity, which is significantly higher than that of its precursor, ergosterol. The following is a detailed, field-proven protocol for researchers.

Sources

Technical Monograph: Cytotoxic Effects of 3,5-Dihydroxyergosta-7,22-dien-6-one on Cancer Cells

[1]

Part 1: Executive Summary

3,5-dihydroxyergosta-7,22-dien-6-one (hereafter referred to as DEDO ) is a bioactive ergostanoid sterol isolated from marine-associated fungi such as Neosartorya tsunodae and medicinal mushrooms like Ganoderma lucidum. Unlike common dietary sterols, DEDO exhibits potent, selective cytotoxicity against specific human cancer cell lines, with IC50 values reaching sub-micromolar levels (0.68 µM) in cervical cancer models.

This guide analyzes the compound's pharmacological profile, detailing its mechanism of action—primarily caspase-dependent apoptosis mediated by reactive oxygen species (ROS)—and its potential as a chemosensitizing agent. It provides rigorous experimental protocols for isolation and validation, offering a reproducible framework for further preclinical investigation.

Part 2: Chemical Identity & Biological Origin

Chemical Structure and Properties

DEDO is a tetracyclic triterpenoid derivative characterized by a specific oxygenation pattern at carbons 3, 5, and 6. This structural configuration is critical for its biological activity, distinguishing it from less active analogs like ergosterol.

-

IUPAC Name: (3β,5α,22E)-3,5-dihydroxyergosta-7,22-dien-6-one[1][2][3]

-

Molecular Formula: C₂₈H₄₄O₃

-

Molecular Weight: 428.65 g/mol

-

Key Structural Features:

-

Hydroxyl groups at C-3 and C-5 (crucial for polarity and receptor binding).

-

Ketone group at C-6 (implicated in Michael acceptor reactivity).

-

Double bonds at C-7 and C-22 (trans).

-

Natural Sources

While present in trace amounts in Ganoderma lucidum (Reishi), higher yields and purity are often achieved through fermentation of marine-derived fungi.

Part 3: Pharmacology & Mechanism of Action

Cytotoxic Mechanism

The antiproliferative activity of DEDO is not merely cytostatic but cytotoxic, inducing programmed cell death. The mechanism is multi-modal, involving mitochondrial dysfunction and oxidative stress.

A. ROS-Mediated Mitochondrial Apoptosis

DEDO triggers a rapid accumulation of intracellular Reactive Oxygen Species (ROS). This oxidative stress compromises the mitochondrial membrane potential (

-

Effect: Activation of the intrinsic apoptotic pathway.

-

Markers: Upregulation of Bax, downregulation of Bcl-2, and cleavage of Caspase-9 and Caspase-3.

B. Chemosensitization

In non-small cell lung cancer (A549) models, DEDO has been observed to potentiate the cytotoxicity of Doxorubicin. This suggests a role in modulating drug efflux pumps (P-gp inhibition) or sensitizing cells to DNA damage.

Signaling Pathway Visualization

Figure 1: Proposed signaling cascade for DEDO-induced apoptosis involving mitochondrial destabilization and caspase activation.

Part 4: Preclinical Efficacy Data

The following data summarizes the inhibitory concentration (IC50) of DEDO across various human cancer cell lines. The compound demonstrates distinct selectivity, with highest potency against cervical and oral cancer lines.

Table 1: Cytotoxic Profile (IC50 Values)

| Cell Line | Tissue Origin | IC50 (µM) | Potency Classification | Reference |

| HeLa | Cervix | 0.68 | High | [1, 2] |

| KB | Oral / Epidermoid | 1.50 | High | [1] |

| A549 | Lung (NSCLC) | 1.95 – 20.11* | Moderate | [1, 3] |

| MCF-7 | Breast | 4.98 – 9.29 | Moderate | [1, 3] |

| SF-268 | CNS (Glioblastoma) | 12.75 | Moderate | [3] |

*Note: Variation in A549 values may reflect differences in assay duration (24h vs 72h) or compound purity between studies.

Part 5: Experimental Protocols

Protocol A: Isolation from Fungal Culture

Objective: To isolate high-purity DEDO from Neosartorya tsunodae for biological testing.

Workflow Diagram:

Figure 2: Isolation workflow for obtaining DEDO from fungal biomass.

Detailed Steps:

-

Cultivation: Inoculate Neosartorya tsunodae into Potato Dextrose Broth (PDB). Incubate at 28°C for 30 days under static conditions to maximize secondary metabolite production.

-

Extraction: Filter the culture to separate mycelium from the broth.

-

Mycelium: Extract with Methanol (MeOH) x 3.

-

Broth: Extract with Ethyl Acetate (EtOAc) x 3.

-

Combine extracts and evaporate under reduced pressure to yield a crude gum.

-

-

Fractionation: Subject the crude extract to Silica Gel Column Chromatography (CC). Elute with a gradient of Hexane:EtOAc (from 9:1 to 0:1).

-

Purification: Collect fractions containing sterols (monitor via TLC). Purify the active fraction using Sephadex LH-20 (eluting with CHCl3:MeOH 1:1) or semi-preparative HPLC to isolate DEDO as white needle-like crystals.

-

Validation: Confirm structure via 1H-NMR and 13C-NMR, comparing signals at C-3, C-5, and C-6 with literature standards.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of DEDO against cancer cell lines.

-

Seeding: Seed cancer cells (e.g., HeLa or A549) in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C, 5% CO₂. -

Treatment: Dissolve DEDO in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 or 72 hours.

-

Controls: Vehicle control (DMSO only) and Positive control (e.g., Doxorubicin).

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant carefully. Add 150 µL of DMSO to dissolve purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control. Plot dose-response curves (Log[Concentration] vs. Viability) to derive IC50 values using non-linear regression.

Part 6: Challenges & Future Directions

-

Solubility: DEDO is highly lipophilic. Formulation strategies (e.g., liposomal encapsulation) may be required for in vivo efficacy to improve bioavailability.

-

Selectivity: While potent against cancer cells, rigorous toxicity testing on normal human fibroblasts (e.g., HFF-1) is essential to establish the therapeutic index.

-

Synthesis: Reliance on fungal isolation is low-yield. Developing a semi-synthetic route from commercially available ergosterol could scale production for clinical trials.

Part 7: References

-

ChemFaces. (2024). 3,5-Dihydroxyergosta-7,22-dien-6-one Datasheet. Retrieved from

-

Ramos, A., et al. (2015). "Cytotoxic activity of Secondary Metabolites from Marine-derived Fungus Neosartorya tsunodae in Human Cancer Cells." ResearchGate. Retrieved from

-

Gomes, N., et al. (2014). "Stereochemistry and Cytotoxicity of Ergostanoids from the Marine Fungus Neosartorya tsunodae." Marine Drugs.[6] Retrieved from

Sources

- 1. blood harmane concentration: Topics by Science.gov [science.gov]

- 2. blood harmane concentration: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3,5,9-Trihydroxyergosta-7,22-dien-6-one | CAS:88191-14-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Isolation protocol for 3,5-dihydroxyergosta-7,22-dien-6-one from Ganoderma

Application Note: Isolation and Purification of 3,5-dihydroxyergosta-7,22-dien-6-one from Ganoderma spp. [1][2]

Executive Summary

This application note details the isolation protocol for 3

Unlike common triterpenoids (ganoderic acids), this target molecule is a highly oxygenated sterol intermediate.[1] Its isolation requires a specific fractionation strategy to separate it from the abundant ergosterol peroxide and fatty acids.[1] This guide prioritizes a Chloroform-soluble isolation pathway, utilizing silica gel flash chromatography followed by Reverse-Phase HPLC (RP-HPLC) for final polishing.[1][2]

Key Pharmacological Relevance:

-

Target: NF-

B signaling pathway modulation.[1][2] -

Activity: Cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines; immunomodulation via Toll-like receptor interaction.[1]

Biological & Chemical Context

-

Source Material: Ganoderma lucidum (Fruiting body or Spores).[1][3][4][5][6][7][8][9][10]

-

Molecular Formula: C

H -

Key Structural Features:

Isolation Workflow Overview

The following diagram outlines the critical path from raw biomass to pure compound.

Figure 1: Step-by-step isolation logic prioritizing the chloroform-soluble fraction.

Detailed Experimental Protocol

Phase 1: Extraction and Partitioning (The "Crude" Phase)

Objective: Maximize sterol recovery while removing bulk polysaccharides and neutral lipids.[1]

-

Preparation: Pulverize 5.0 kg of dried G. lucidum fruiting bodies (mesh size 40) or use 1.0 kg of sporoderm-broken spores.

-

Extraction:

-

Partitioning (Crucial Step):

-

Suspend the crude residue in 2.0 L of distilled water.

-

Defatting: Extract with n-Hexane (

L).[1][2][6]-

Action: Discard hexane layer (contains fatty acids, waxes, and non-polar ergosterol esters).[2]

-

-

Target Extraction: Extract the aqueous phase with Chloroform (CHCl

) or Dichloromethane (DCM) (

-

Phase 2: Fractionation (The "Art" Phase)

Objective: Separate the target from the dominant ergosterol peroxide.[1]

Step A: Silica Gel Chromatography

-

Stationary Phase: Silica gel (200–300 mesh).[1]

-

Column Dimensions: 10 cm diameter

80 cm length (for ~100g extract). -

Mobile Phase Gradient: Hexane : Ethyl Acetate (EtOAc).[1]

-

Elution Profile:

| Step | Solvent Ratio (Hex:EtOAc) | Volume | Target Elution |

| 1 | 100:0 | 5 L | Low polarity sterols (Ergosterol) |

| 2 | 80:20 | 5 L | Ergosterol Peroxide (Major impurity) |

| 3 | 60:40 | 5 L | Target: 3,5-dihydroxyergosta-7,22-dien-6-one |

| 4 | 0:100 | 3 L | Polar triterpenoids/Ganoderic acids |

-

Monitoring: Check fractions via TLC (Silica gel F254).

Step B: Sephadex LH-20 Permeation

-

Why this step? To remove chlorophyll and oxidized polymers that co-elute on silica.[1]

-

Solvent: CHCl

: MeOH (1:1).[1] -

Procedure: Dissolve the active fraction from Step A in minimum solvent. Load onto Sephadex LH-20.[1][2] Collect the middle fractions (sterols usually elute before triterpenes in this system due to molecular shape/adsorption).[1]

Phase 3: Purification (The "Science" Phase)

Objective: Isolation of >98% purity compound.

Semi-Preparative HPLC

-

Instrument: Agilent 1260 Infinity or equivalent with DAD detector.

-

Column: RP-C18 (e.g., YMC-Pack ODS-A,

mm, 5 -

Mobile Phase: Methanol (MeOH) : Water (H

O).[1]-

Isocratic Mode: 90% MeOH : 10% H

O.[1]

-

-

Detection: UV at 254 nm (enone absorption) and 210 nm .[1]

-

Retention Time: The target typically elutes between 22–28 minutes, distinct from ergosterol peroxide (which elutes later due to higher lipophilicity).[1]

-

Post-Process: Collect peak, evaporate MeOH, freeze-dry the aqueous residue to obtain a white amorphous powder.

Validation & Quality Control (Self-Validating System)

To ensure the isolate is 3,5-dihydroxyergosta-7,22-dien-6-one and not an isomer, compare spectral data against these diagnostic markers.

Diagnostic NMR Signals (in CDCl )

| Position | Nucleus | Multiplicity | Diagnostic Logic | |

| H-6 | Absent | - | Confirms Ketone at C6 (vs. Ergosterol peroxide).[1][2] | |

| H-7 | 5.60 – 5.85 | s or d | Olefinic proton conjugated to C6-ketone.[1][2] | |

| H-22/23 | 5.15 – 5.25 | m | Side chain double bond (characteristic of ergostane).[1][2] | |

| H-3 | ~4.05 | m | 3 | |

| C-6 | 198.0 – 200.0 | s | Key Validator: | |

| C-5 | ~79.0 | s | Quaternary carbon with -OH (5 |

Mass Spectrometry (ESI-MS):

-

Positive Mode:

at m/z 429. -

Fragment:

at m/z 411 (loss of hydroxyl).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Spores not broken. | Ensure "Sporoderm-broken" status or ball-mill raw material for 24h.[1][2] |

| Co-elution | Ergosterol Peroxide contamination.[1][2] | The peroxide is less polar.[1] Use a shallower gradient (e.g., 85:15 Hex:EtOAc) on Silica to widen the separation window.[1] |

| Decomposition | Acid sensitivity.[1][2] | Avoid acidified mobile phases in HPLC. The 5 |

| Peak Tailing | Column overload. | Switch to MeOH:Acetonitrile (1:1) as organic modifier or reduce injection volume.[1] |

References

-

Cheng, C. R., et al. (2007).[1] "Sterols and triterpenoids from the spores of Ganoderma lucidum."[1][8] Natural Product Research, 21(13), 1146-1152.[1][2]

-

Yaoita, Y., & Machida, K. (2015).[1][10] "Structure Revision of (22E)-Ergosta-7,22-diene-3

,5 -

Liu, R. M., et al. (2020).[1] "Evaluation of Two Extraction Methods for the Analysis of Hydrophilic Low Molecular Weight Compounds from Ganoderma lucidum Spores." Molecules, 25(11), 2697.[2]

-

Ma, J., et al. (2002).[1] "New lanostanoids from the mushroom Ganoderma lucidum."[1] Journal of Natural Products, 65(1), 72-75.[1][2] [1]

-

PubChem Compound Summary. "3,5-Dihydroxyergosta-7,22-dien-6-one."[1][2] CID 6293947.[1][11] [1]

Sources

- 1. (22E,24R)-3beta,5alpha-dihydroxyergosta-7,22-dien-6-one | C28H44O3 | CID 15340727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One | C28H44O4 | CID 21772319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Conditions for extraction of ergosterol from fruits of Ganoderma lucidum using supercritical fluid extration] [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Anti-tumor and Anti-angiogenic Ergosterols from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journalajacr.com [journalajacr.com]

- 8. researchgate.net [researchgate.net]

- 9. 3,5,9-Trihydroxyergosta-7,22-dien-6-one | CAS:88191-14-4 | Manufacturer ChemFaces [chemfaces.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Dihydroxyergosta-7,22-dien-6-one | C28H44O3 | CID 6293947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Extraction of Bioactive Ergostanoids

Executive Summary & Scientific Rationale

Bioactive ergostanoids, particularly Antcins , are the pharmacological drivers behind the anti-inflammatory and hepatoprotective properties of medicinal fungi like Antrodia camphorata. Unlike common phytosterols, these compounds possess unique functional groups (carbonyls, hydroxyls) attached to the ergostane skeleton, rendering them moderately polar but heat-sensitive.

The Extraction Challenge:

The primary barrier to high-yield extraction is not solubility, but matrix accessibility . Fungal cell walls are reinforced with chitin and

This guide presents two validated workflows:

-

Ultrasound-Assisted Extraction (UAE): For rapid, high-throughput laboratory screening.

-

Supercritical Fluid Extraction (SFE): For industrial-scale, solvent-free isolation with tunable selectivity.[1]

Pre-Treatment: The "Chitin-Lock" Breaker

Expert Insight: Standard milling is insufficient for fungal fruiting bodies. To maximize mass transfer, the chitinous wall must be mechanically disrupted or chemically weakened before solvent contact.

Protocol: Mechanochemical Ball-Milling

Objective: Disrubt cell wall integrity to increase specific surface area.

-

Desiccation: Freeze-dry biomass to moisture content <5%. (Thermal drying >50°C degrades thermolabile ergostanoids).

-

Milling: Combine dried biomass with Sodium Bicarbonate (NaHCO₃) in a 10:1 ratio (w/w).

-

Grinding: Use a planetary ball mill (e.g., Retsch PM series) at 300 rpm for 20 minutes.

Solvent Selection Logic: The Polarity Window

Ergostanoids occupy a specific "polarity window." They are too lipophilic for pure water but too polar for Hexane.

| Solvent System | Polarity Index | Target Selectivity | Recommendation |

| Hexane | 0.1 | Low. Extracts fats/waxes, poor for Antcins. | Wash Step Only |

| Chloroform | 4.1 | High. Excellent for Ergostane skeleton. | Fractionation |

| Ethanol (95%) | 5.2 | High. Solubilizes Antcins + some lipids. | Primary Extraction |

| Water | 10.2 | Low. Extracts polysaccharides (impurities). | Avoid |

Workflow Visualization

The following diagram outlines the decision tree for processing fungal biomass into purified ergostanoids.

Caption: Integrated workflow for ergostanoid isolation comparing Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE).

Protocol A: Ultrasound-Assisted Extraction (UAE)

Application: High-throughput screening, analytical sample prep. Mechanism: Acoustic cavitation creates micro-jets that perforate cell walls, enhancing solvent penetration.

Materials

-

Solvent: 95% Ethanol (Analytical Grade).

Step-by-Step Procedure

-

Slurry Preparation: Mix 1.0 g of pre-treated powder with 20 mL of 95% Ethanol (1:20 solid-to-liquid ratio).

-

Sonication:

-

Set temperature to 45°C (Do not exceed 50°C to prevent thermal degradation).

-

Sonicate for 40 minutes .

-

Note: Use "Sweep" mode if available to prevent standing waves.

-

-

Separation: Centrifuge at 5,000 rpm for 10 minutes. Collect supernatant.

-

Re-extraction: Resuspend the pellet in 10 mL fresh ethanol and repeat step 2 once. Combine supernatants.

-

Purification (Critical):

-

Evaporate ethanol to dryness.

-

Reconstitute residue in Water:Chloroform (1:1 v/v) .

-

Vortex and centrifuge.

-

Collect the Chloroform layer (Bottom). This layer contains the ergostanoids; the water layer retains polysaccharides.

-

Protocol B: Supercritical Fluid Extraction (SFE)

Application: High-purity isolation, green chemistry, solvent-free final product.[1][9] Mechanism: Supercritical CO₂ has the diffusivity of a gas (penetrates matrix) and density of a liquid (dissolves solutes).

SFE Parameter Optimization

Pure CO₂ is non-polar and will extract simple sterols but yield poor recovery for Antcins (which have polar carbonyl/hydroxyl groups). A polar co-solvent (modifier) is mandatory .

| Parameter | Setting | Rationale |

| Pressure | 250 bar | High density required to solubilize triterpenoids. |

| Temperature | 45°C | Balance between density (lower T is better) and volatility (higher T is better). |

| Co-Solvent | 95% Ethanol | Added at 5-10% flow rate. Increases polarity to target Antcins. |

| Flow Rate | 2-4 mL/min | Ensures equilibrium mass transfer. |

SFE Workflow Diagram

Caption: Schematic of SFE system with co-solvent modification for polar ergostanoid recovery.

Analytical Validation (HPLC-DAD)

Objective: Verify the presence of Antcin A, B, C, K.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[4]

-

-

Gradient: 0-50 min: 30% B

100% B. -

Detection: 254 nm (Ergostane skeleton absorption).

-

Expected Retention: Antcins typically elute between 15–35 minutes depending on hydroxylation patterns.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cell wall disruption. | Increase ball-milling time; ensure particle size <200 µm. |

| High Impurities | Polysaccharide contamination. | Ensure Chloroform/Water partition step is performed. Discard aqueous phase.[3] |

| Degradation | Thermal stress. | Ensure UAE temp <50°C. Store extracts in amber vials at -20°C. |

| SFE Clogging | Water in matrix freezing at depressurization. | Ensure biomass is freeze-dried to <5% moisture before SFE. |

References

-

Tien-Chun, L., et al. (2019). "Mechanochemical-Assisted Extraction and Pharmacological Study of Triterpenoids from Antrodia camphorata." Applied Sciences, 9(20), 4281.[2] Link

-

Zheng, S., et al. (2020). "Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum." PLOS ONE, 15(12). Link

- Wang, L., et al. (2012). "Supercritical fluid extraction of triterpenoids from Antrodia camphorata." Journal of Food Engineering. (Contextual grounding for SFE parameters).

- Qiao, X., et al. (2014). "Separation and characterization of ergostane-type triterpenoids from Antrodia camphorata by high-performance liquid chromatography.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. maxapress.com [maxapress.com]

- 9. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Resolving Stereochemistry in Ergosterol Synthesis

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Steroid Chemistry Division Subject: Troubleshooting Stereocontrol in Ergosterol and Side-Chain Analog Synthesis

Introduction: The Stereochemical Imperative

Ergosterol [(22E, 24R)-ergosta-5,7,22-trien-3

This guide addresses the three most common failure modes in semi-synthesis and total synthesis:

-

C22-C23 Olefin Geometry: Inadvertent formation of the

-isomer. -

C20 Diastereoselectivity: Loss of chiral integrity during side-chain attachment.

-

C24 Methyl Assignment: Ambiguity in distinguishing

(ergosterol) from

Module 1: The C22-C23 Trans-Alkene Challenge

Issue: The Wittig reaction often yields inseparable

For sterically hindered steroid side chains, the Benzothiazol-2-yl (BT) sulfone is superior to the classical Phenyltetrazolyl (PT) sulfone.[2] The BT-sulfone facilitates a "Barbier-type" protocol that minimizes side reactions and maximizes

Troubleshooting Guide: Optimizing -Selectivity

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Premature sulfone degradation or enolization of aldehyde. | Switch to Barbier Conditions: Premix the aldehyde and sulfone, then add the base (KHMDS) slowly at -78°C. This limits the lifetime of the sensitive sulfonyl anion. |

| High | "Closed" transition state favored by Lithium counterions. | Change Base/Cation: Switch from LiHMDS to KHMDS (Potassium Hexamethyldisilazide). The larger K+ cation favors the "open" transition state, which collapses to the |

| Incomplete Conversion | Steric bulk at C20 preventing nucleophilic attack. | Solvent Polarity: Use 1,2-Dimethoxyethane (DME) instead of THF. The chelating ability of DME stabilizes the metallic intermediates. |

Validated Protocol: C22 Side Chain Installation

Reference Standard: Modified from Blakemore et al. (2002) and steroid-specific adaptations.

-

Reagents: Steroidal C22-aldehyde (1.0 eq), BT-Sulfone side-chain fragment (1.2 eq), dry DME (0.1 M).

-

Execution:

-

Cool mixture to -60°C under Argon.

-

Add KHMDS (1.3 eq, 0.5 M in toluene) dropwise over 20 minutes.

-

Critical Observation: Solution should turn deep orange/red (anion formation).

-

Stir for 1 hour, then warm to RT overnight.

-

-

Workup: Quench with sat.

. Extract with -

Validation:

H NMR coupling constant for H22-H23 must be

Mechanism of Stereocontrol (Julia-Kocienski)

Figure 1: The Julia-Kocienski pathway. The use of KHMDS and BT-sulfones favors the anti-betaine intermediate, which collapses stereoselectively to the trans-alkene.

Module 2: The C20 Stereocenter ("Cram" vs. "Anti-Cram")

Issue: Nucleophilic addition to a C20-ketone or aldehyde often yields the wrong epimer at the side-chain attachment point.

The Decision Matrix: Chelation vs. Felkin-Anh

The stereochemical outcome at C20 is dictated by the protecting group at C3/C6 and the Lewis acidity of the reagent.

| Desired C20 Configuration | Strategy | Reagent System | Mechanism |

| Natural (20R) | Chelation Control | The metal coordinates the C20 carbonyl and the C17/C16 substituent (if available) or ring oxygen, locking the conformation for "Cram" attack. | |

| Unnatural (20S) | Felkin-Anh Control | Steric bulk directs attack from the least hindered face, opposing the chelation model. |

Self-Validating Experiment:

If you observe a diastereomeric ratio (dr) < 5:1, add

Module 3: C24 Methyl Stereochemistry (Analytical Validation)

Issue: Distinguishing the (24R)-methyl (Ergosterol) from the (24S)-methyl (Campesterol/Brassicasterol analogs) is difficult because the chiral center is remote from the steroid nucleus.

Standard: Ergosterol is 24R .

NMR Diagnostic Protocol

Do not rely on chemical shifts from different solvents. Use

1.

C NMR Verification (The Gold Standard)

The C28 methyl carbon shift is the most reliable indicator.

| Carbon | (24R)-Ergosterol (Target) | (24S)-Epimer | |

| C28 ( | 17.6 ppm | ~17.9 - 18.2 ppm | ~0.4 ppm |

| C16 ( | 28.4 ppm | 28.1 ppm | 0.3 ppm |

Note: Values are referenced to

2. Advanced Technique: Lanthanide Shift Reagents

If signals are overlapping, use

-

Record standard

H NMR. -

Add 5 mg

. -

The C28-methyl doublet will shift downfield. The Induced Shift Ratio (ISR) is sensitive to stereochemistry. The 24R isomer typically shows a distinct shift vector compared to 24S due to the spatial orientation of the side chain relative to the C3-hydroxyl (the binding site for Yb).

Module 4: Workflow Summary

Figure 2: Strategic decision tree for synthesizing the ergosterol side chain.

References

-

Blakemore, P. R. (2002).[3] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl alkyl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.

-

Wright, J. L. C., et al. (1978). Identification of C-24 alkyl epimers of marine sterols by 13C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 56(14), 1898-1903.

-

Adler, J. H., Young, M., & Nes, W. R. (1977).[4] Determination of the absolute configuration at C-20 and C-24 of ergosterol in Ascomycetes and Basidiomycetes by proton magnetic resonance spectroscopy. Lipids, 12(4), 364–366.

-

Kocienski, P. J., et al. (1998).[3] A new synthesis of alkenes via the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and ketones. Synlett, 1998(1), 26-28.

-

Shingate, B. B., & Hazra, B. G. (2014).[5] A Concise Account of Various Approaches for Stereoselective Construction of the C-20(H) Stereogenic Center in Steroid Side Chain. Chemical Reviews, 114(12), 6349–6382.[5]

Sources

- 1. youtube.com [youtube.com]

- 2. Access to Functionalized Steroid Side Chains via Modified Julia Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Determination of the absolute configuration at C-20 and C-24 of ergosterol in Ascomycetes and Basidiomycetes by proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting background noise in sterol MS spectra

Welcome to the technical support center for sterol analysis by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise in sterol MS spectra. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your sterol analysis. The questions are organized to help you systematically identify and resolve sources of background noise.

Q1: I'm seeing a series of evenly spaced peaks in my baseline, especially at higher m/z. What are they and where are they coming from?

This is a classic sign of polymeric contamination. These repeating units are characteristic of polymers like polyethylene glycol (PEG) or polypropylene glycol (PPG).[1][2]

Common Sources:

-

Solvents and Buffers: Contamination can be present in lower-grade solvents or be introduced from storage containers.[2][3]

-

Plasticware: Leaching from plastic tubes, pipette tips, or well plates is a significant contributor.[1][4][5]

-

Sample Preparation: Some solid-phase extraction (SPE) cartridges or other sample preparation devices can be a source of these contaminants.[2]

Troubleshooting Steps:

-

Solvent Purity Check: Run a blank gradient with your LC-MS grade solvents. If the peaks persist, try a fresh, unopened bottle of high-purity, MS-grade solvent. It's also good practice to filter your mobile phases, but be aware that some nylon filters can introduce contaminants.[3]

-

Systematic Blank Injections: To isolate the source, inject a series of blanks, progressively excluding components of your sample preparation workflow.

-

Glassware vs. Plasticware: If you suspect plasticware, switch to glass autosampler vials and volumetric flasks. Rinse all glassware thoroughly with a high-purity solvent before use.[5]

Q2: My GC-MS chromatogram shows a rising baseline and several "ghost peaks." What could be causing this?